molecular formula C14H18BF3O3 B2783420 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2377611-99-7

4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B2783420
CAS No.: 2377611-99-7
M. Wt: 302.1
InChI Key: BIZQWCCYLHTYNE-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties, which make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound throughout the process .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boronic esters .

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. This property is particularly useful in catalytic processes, where the compound can facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid pinacol ester
  • 4-(Trifluoromethyl)phenylboronic acid pinacol ester
  • 4-Hydroxyphenylboronic acid pinacol ester

Uniqueness

4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester stands out due to its unique combination of a hydroxymethyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7,19H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZQWCCYLHTYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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